molecular formula C14H22N4O4 B12310494 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid

Cat. No.: B12310494
M. Wt: 310.35 g/mol
InChI Key: LYPFZZQDYJCBLX-UHFFFAOYSA-N
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Description

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a cyclohexyl group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Triazole Ring:

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Boc Protecting Group: The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of triazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The Boc protecting group can be removed under acidic conditions to reveal an amine group, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid
  • 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid

Uniqueness

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid is unique due to the presence of both a cyclohexyl group and a triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid

InChI

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)15-9-6-4-5-7-11(9)18-8-10(12(19)20)16-17-18/h8-9,11H,4-7H2,1-3H3,(H,15,21)(H,19,20)

InChI Key

LYPFZZQDYJCBLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N2C=C(N=N2)C(=O)O

Origin of Product

United States

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